![molecular formula C12H15NO5 B159946 2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate CAS No. 136396-66-2](/img/structure/B159946.png)
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate, commonly known as AAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAE belongs to the class of pyrrole derivatives and is synthesized through a multi-step process involving the reaction of pyrrole with acetic anhydride and acetyl chloride.
作用机制
The mechanism of action of AAE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. AAE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. AAE has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
生化和生理效应
Studies have shown that AAE has a range of biochemical and physiological effects. AAE has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. AAE has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and cancer. In addition, AAE has been found to have antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
AAE has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. AAE is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AAE has some limitations, including its stability and low water solubility, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on AAE. One area of research is the development of novel drugs based on AAE for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of AAE, which may provide insights into the development of new therapeutic targets. Additionally, further research is needed to optimize the synthesis and purification of AAE to improve its purity and yield.
合成方法
The synthesis of AAE involves a multi-step process starting with the reaction of pyrrole with acetic anhydride and acetyl chloride. The resulting intermediate is then reacted with ethyl acetate to yield the final product, AAE. The purity and yield of AAE can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
科学研究应用
AAE has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that AAE exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs. AAE has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
136396-66-2 |
|---|---|
产品名称 |
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
分子式 |
C12H15NO5 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
2-[2-(2-acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
InChI |
InChI=1S/C12H15NO5/c1-9(14)17-7-6-13-5-3-4-11(13)12(16)8-18-10(2)15/h3-5H,6-8H2,1-2H3 |
InChI 键 |
MQOIQZQZKFIVMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
规范 SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
同义词 |
N-(2-acetoxy)ethyl-2-(2-acetoxy)acetopyrrole NAEAAP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



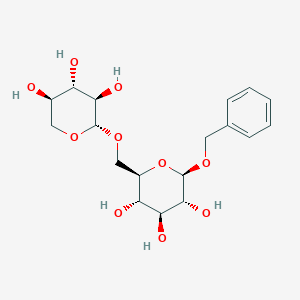
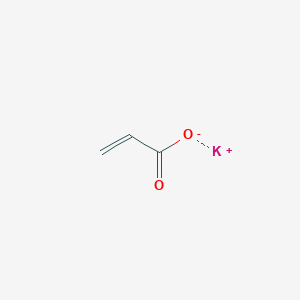
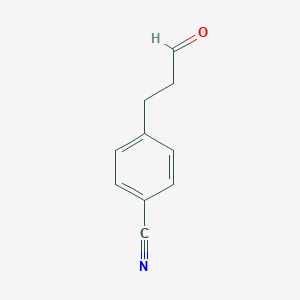

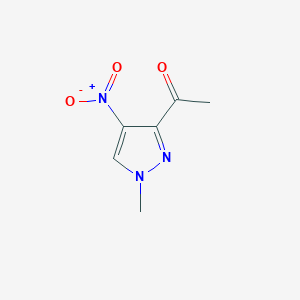
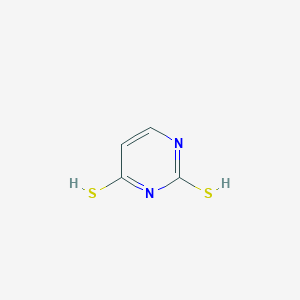
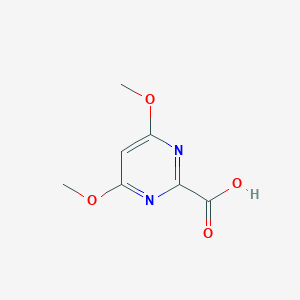
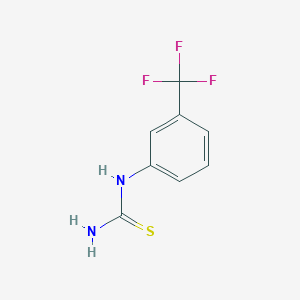
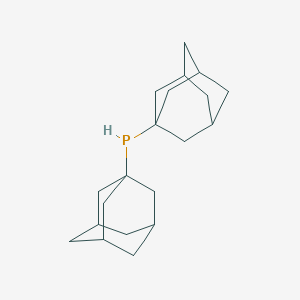
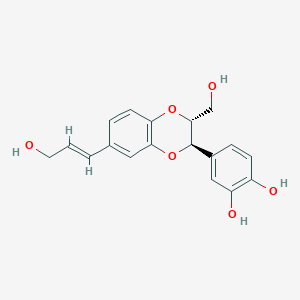
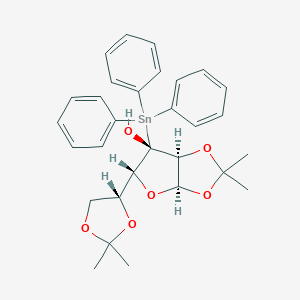
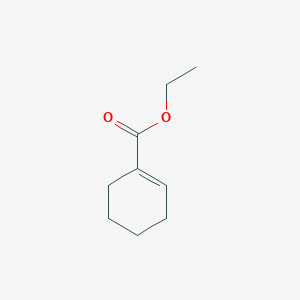
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
